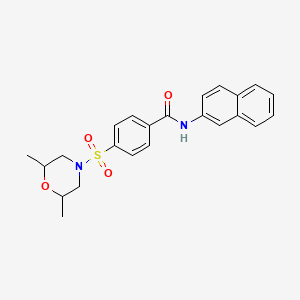

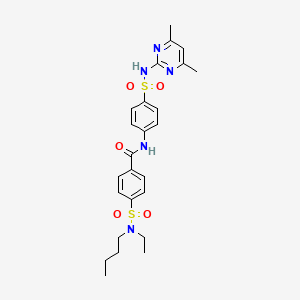

![molecular formula C15H16N4O2 B2529160 1-(2-hydroxyethyl)-5-(2-phenylethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 899971-63-2](/img/structure/B2529160.png)

1-(2-hydroxyethyl)-5-(2-phenylethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-(2-hydroxyethyl)-5-(2-phenylethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one" is a derivative of the pyrazolo[3,4-d]pyrimidin-4-one ring system, which is a scaffold found in various biologically active compounds. This particular structure is characterized by the presence of a pyrazolo[3,4-d]pyrimidin-4-one core with specific substituents at the 1 and 5 positions. The compound's relevance is highlighted by its structural similarity to other pyrazolo[3,4-d]pyrimidin-4-ones that have been studied for their potential as anti-inflammatory, antimicrobial, antiparasitic, anticancer, and phosphodiesterase inhibitors.

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives typically involves the reaction of appropriate precursors under conditions that facilitate the formation of the bicyclic ring system. For instance, derivatives of 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones have been synthesized using heteropolyacids as catalysts, which offer high yields and may present a methodological relevance for the synthesis of the compound . Additionally, the synthesis of related structures has been achieved through palladium-catalyzed coupling reactions, which could be applicable to the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidin-4-ones is crucial for their biological activity. Docking simulations have been used to understand the interaction of these compounds with biological targets, such as adenosine deaminase, where key pharmacophoric elements have been identified . The presence of specific substituents can significantly influence the binding affinity and selectivity of these molecules towards their targets, as seen in the structure-activity relationship studies of adenosine receptor antagonists .

Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidin-4-ones can undergo various chemical reactions, which are essential for the diversification of their biological activities. For example, the reaction of substituted derivatives with bis(2,4,5-trichlorophenyl)benzylmalonate has been reported to afford a linear pyrano-oxadiazolopyrimidinedione . Such reactivity could be explored for the target compound to generate novel derivatives with potential pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidin-4-ones are influenced by their molecular structure. These properties are important for the pharmacokinetic and pharmacodynamic profiles of the compounds. Computational studies have been conducted to analyze the physicochemical properties, such as geometry optimization, dipole moments, and frontier orbital energies, which are related to their biological activities . The analysis of these properties for the compound could provide insights into its potential as a drug candidate.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

1-(2-hydroxyethyl)-5-(2-phenylethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one and its derivatives have been explored for their potential anticancer properties. Studies have shown that certain derivatives, particularly those like 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one, exhibit significant antitumor activity against specific cancer cell lines such as MCF-7 human breast adenocarcinoma cells (Abdellatif et al., 2014).

Antimicrobial Activity

Some derivatives of this compound have shown promising antimicrobial properties. The synthesized compounds from the pyrazolo[3,4-d]pyrimidin-4-one class exhibited significant antibacterial activity in various studies, indicating their potential as antibacterial agents (Rahmouni et al., 2014).

Anti-Inflammatory and Ulcerogenicity Studies

Several derivatives of this compound have been investigated for their anti-inflammatory properties. Some studies have focused on understanding the ulcerogenic effects of these compounds and found that certain derivatives exhibit minimal ulcerogenic effects while maintaining good anti-inflammatory activity (El-Tombary, 2013).

Synthesis of Novel Derivatives

Research in the area of pyrazolo[3,4-d]pyrimidin-4-one derivatives also includes the development of new synthetic methods and the preparation of novel compounds with potential biological activities. This includes exploring different synthetic routes and understanding the structural characteristics of these compounds (Önal et al., 2008).

Nonsteroidal Anti-Inflammatory Drug Potential

Certain pyrazolo[1,5-a]pyrimidine derivatives, closely related to the core structure of interest, have been evaluated as nonsteroidal anti-inflammatory drugs. These studies have focused on their potential to provide anti-inflammatory benefits without the typical ulcerogenic activity associated with many NSAIDs (Auzzi et al., 1983).

Eco-Friendly Synthesis and Antibacterial Activity

Environmentally friendly synthetic approaches have been developed for certain pyrazolo[3,4-d]pyrimidin-4-one derivatives. These methods aim to create compounds with broad-spectrum antibacterial activity, highlighting the compound's relevance in addressing microbial resistance (Ranganath et al., 2011).

Eigenschaften

IUPAC Name |

1-(2-hydroxyethyl)-5-(2-phenylethyl)pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2/c20-9-8-19-14-13(10-17-19)15(21)18(11-16-14)7-6-12-4-2-1-3-5-12/h1-5,10-11,20H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPCDNFNUEAYTRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C=NC3=C(C2=O)C=NN3CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,1'-Biphenyl]-2,2'-diyldiboronic acid](/img/structure/B2529079.png)

![5-((3,5-Dimethylpiperidin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2529080.png)

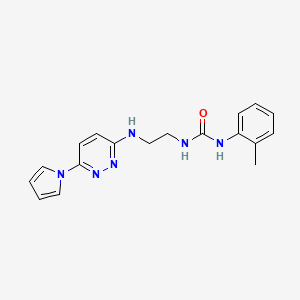

![2,6-difluoro-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2529089.png)

![(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-bromobenzyl)thio)-1H-imidazol-5-yl)methanol](/img/structure/B2529091.png)

![3-allyl-8-(2-aminophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2529094.png)

![1-[4-(3-Methylpyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2529097.png)

![ethyl 3-(8-(2,5-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2529098.png)

![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(prop-2-en-1-ylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2529100.png)